molecular formula C11H14FN B13523284 3-(4-Fluoro-3-methylphenyl)pyrrolidine

3-(4-Fluoro-3-methylphenyl)pyrrolidine

Cat. No.: B13523284
M. Wt: 179.23 g/mol
InChI Key: IGGZRTMMHFXDFI-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various scientific applications. The fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts and automated systems are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug discovery and development. The presence of the fluorine atom can enhance the compound’s pharmacokinetic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrolidine ring can also contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyrrolidine: Lacks the methyl group, which can affect its reactivity and biological activity.

    3-(4-Methylphenyl)pyrrolidine:

    4-Fluoro-3-methylphenylamine: Contains a similar phenyl ring but lacks the pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

3-(4-Fluoro-3-methylphenyl)pyrrolidine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring, combined with the pyrrolidine structure. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

3-(4-Fluoro-3-methylphenyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-fluoro-3-methylphenyl group. The fluorine atom is crucial as it enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntibacterial32 - 512
Pyrrolidine derivatives (general)Antifungal0.0039 - 0.025
Other pyrrolidine compoundsAntituberculosisMIC: 31.25

Antibacterial Activity: The compound has shown moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effectiveness in inhibiting bacterial growth.

Antifungal Activity: Some derivatives exhibit potent antifungal properties, particularly against Candida albicans, with MIC values indicating significant inhibition of fungal growth.

Anticancer Activity

Research into the anticancer potential of pyrrolidine derivatives has revealed promising results. For instance, compounds containing the pyrrolidine structure have been tested against various cancer cell lines:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and others.
  • Findings: Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong antiproliferative effects.

The following table summarizes selected anticancer activities:

CompoundCancer TypeIC50 (μM)Reference
This compoundMCF-7 (breast)3.82
Pyrrolidine derivativesHeLa (cervical)60x greater than control

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: Some studies suggest that pyrrolidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: The compound may act as an antagonist at specific receptors, influencing cellular signaling pathways relevant to cancer progression and microbial resistance.

Case Studies and Clinical Relevance

While direct clinical data on this compound is limited, case studies involving similar pyrrolidine derivatives highlight their potential therapeutic applications:

  • Case Study on Antimicrobial Resistance: A study demonstrated that certain pyrrolidine derivatives were effective against drug-resistant strains of bacteria, suggesting a role in combating antibiotic resistance.
  • Cancer Treatment Trials: Preliminary trials involving pyrrolidine-based compounds showed promising results in reducing tumor size in animal models, warranting further investigation in human clinical trials.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

IGGZRTMMHFXDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNC2)F

Origin of Product

United States

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